molecular formula C23H25NO2 B11515086 6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11515086
M. Wt: 347.4 g/mol
InChI Key: MNKDJXAYPKSZHU-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a naphthalene ring attached to the tetrahydroisoquinoline core, with ethoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core reacts with a naphthalene derivative in the presence of a Lewis acid such as aluminum chloride.

    Ethoxylation: The ethoxy groups are introduced through an ethoxylation reaction, where the intermediate compound reacts with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(phenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the ethoxy groups and the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

6,7-diethoxy-1-naphthalen-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C23H25NO2/c1-3-25-21-14-18-11-12-24-23(20(18)15-22(21)26-4-2)19-10-9-16-7-5-6-8-17(16)13-19/h5-10,13-15,23-24H,3-4,11-12H2,1-2H3

InChI Key

MNKDJXAYPKSZHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=CC=CC=C4C=C3)OCC

Origin of Product

United States

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